molecular formula C10H16ClNO2 B2683304 Methyl 2-prop-2-ynylpiperidine-2-carboxylate;hydrochloride CAS No. 2243506-27-4

Methyl 2-prop-2-ynylpiperidine-2-carboxylate;hydrochloride

Cat. No.: B2683304
CAS No.: 2243506-27-4
M. Wt: 217.69
InChI Key: ADOKNZQDQMCCSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-prop-2-ynylpiperidine-2-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-prop-2-ynylpiperidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-prop-2-ynylpiperidine-2-carboxylate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-prop-2-ynylpiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Properties

IUPAC Name

methyl 2-prop-2-ynylpiperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-3-6-10(9(12)13-2)7-4-5-8-11-10;/h1,11H,4-8H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOKNZQDQMCCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCN1)CC#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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